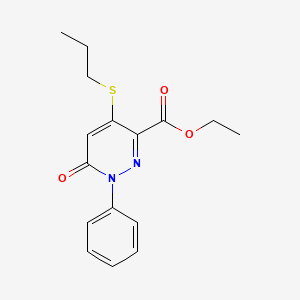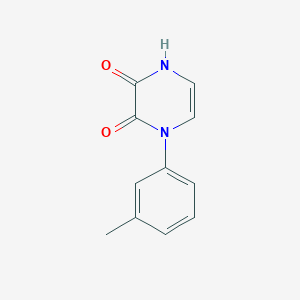
Difluorure de 1,3-benzènedisulfonyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenedisulfonyl difluoride is an organic compound with the molecular formula C6H4F2O4S2. It is characterized by the presence of two sulfonyl fluoride groups attached to a benzene ring at the 1 and 3 positions. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the field of click chemistry.
Applications De Recherche Scientifique
1,3-Benzenedisulfonyl difluoride has several applications in scientific research:
Click Chemistry: It is used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids.
Medicinal Chemistry: The compound is used in the synthesis of various pharmaceuticals and bioactive molecules.
Material Science: It is employed in the development of advanced materials with specific functional properties.
Biological Research: The compound is used in the study of enzyme inhibitors and other biologically active compounds.
Mécanisme D'action
Target of Action
It is known that sulfonyl fluoride motifs can be used as connectors for the assembly of -so2- linked small molecules with proteins or nucleic acids .
Mode of Action
The compound is known to participate in click chemistry reactions, which involve the formation of covalent bonds between small units .
Biochemical Pathways
The compound’s role in click chemistry suggests it may influence pathways involving protein or nucleic acid synthesis .
Result of Action
Its role in click chemistry suggests it may facilitate the formation of covalent bonds between small units, potentially influencing the structure and function of proteins or nucleic acids .
Action Environment
Like many chemical reactions, its activity may be influenced by factors such as temperature, ph, and the presence of other chemical species .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Benzenedisulfonyl difluoride can be synthesized through several methods. One common approach involves the reaction of 1,3-benzenedisulfonyl chloride with hydrogen fluoride. The reaction typically occurs under controlled conditions to ensure the selective formation of the difluoride compound.
Industrial Production Methods
In industrial settings, the production of 1,3-benzenedisulfonyl difluoride often involves the use of advanced catalytic processes. These processes may include photoredox catalysis, electrocatalysis, and transition-metal catalysis to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenedisulfonyl difluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride groups are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl compounds.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide are used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, and sulfonothioates can be formed.
Reduction Products: Sulfonyl compounds are typically formed as reduction products.
Oxidation Products: Sulfonic acids are the major products of oxidation reactions
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenesulfonyl fluoride
- 1,2-Benzenedisulfonyl fluoride
- 4-(Acetylamino)benzenesulfonyl fluoride
- 3-(Chlorosulfonyl)benzoic acid
Uniqueness
1,3-Benzenedisulfonyl difluoride is unique due to the presence of two sulfonyl fluoride groups at the 1 and 3 positions on the benzene ring. This structural arrangement imparts distinct reactivity and makes it particularly useful in click chemistry applications. Compared to similar compounds, it offers a higher degree of functionalization and versatility in chemical synthesis .
Propriétés
IUPAC Name |
benzene-1,3-disulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCINFPPPNNZOAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7552-55-8 |
Source


|
| Record name | benzene-1,3-disulfonyl difluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide](/img/structure/B2510571.png)

![N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2510575.png)



![1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2510580.png)

![8-[6-Chloro-2-(methylsulfanyl)pyridine-3-carbonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2510583.png)
![3-{3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(2-methylphenyl)prop-2-enamide](/img/structure/B2510584.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2510585.png)

![(Z)-4-((5-benzyl-3-(bicyclo[2.2.1]heptan-2-yl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid](/img/structure/B2510588.png)
